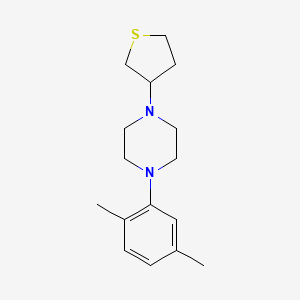![molecular formula C22H24N4O2 B6102011 N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B6102011.png)
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a furan derivative that was first synthesized in the 1970s and has since been used in a variety of research applications due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide is not fully understood, but it is believed to act as a mitochondrial toxin. This compound is metabolized into a compound called MPP+, which selectively damages dopaminergic neurons in the substantia nigra region of the brain. This damage leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce oxidative stress and inflammation in the brain, which can lead to neuronal damage. This compound has also been shown to alter the expression of genes involved in dopamine signaling, which can lead to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide in scientific research is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing potential treatments. However, there are also limitations to using this compound in lab experiments. This compound is a potent neurotoxin and must be handled with care. Additionally, the effects of this compound can be variable and may not fully replicate the symptoms of Parkinson's disease in all animal models.
Direcciones Futuras
There are many potential future directions for the use of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide in scientific research. One area of interest is the development of new treatments for Parkinson's disease. This compound has been used to identify potential drug targets and to test the efficacy of new treatments. Another area of interest is the study of drug addiction. This compound has been shown to produce rewarding effects in animal models, making it a valuable tool for studying the neural mechanisms of addiction. Finally, this compound may have potential applications in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide involves a multi-step process that begins with the reaction of 2-methylphenylpiperazine with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with furfurylamine to produce the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide has been used in a variety of scientific research applications, including the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing potential treatments. This compound has also been used in the study of drug addiction, as it has been shown to produce rewarding effects in animal models.
Propiedades
IUPAC Name |
N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-5-2-3-7-20(17)25-10-12-26(13-11-25)21-18(6-4-9-23-21)15-24-22(27)19-8-14-28-16-19/h2-9,14,16H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCUXDGJMHTCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6101950.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-3-(methylthio)propanamide](/img/structure/B6101956.png)
![(2-methoxy-1-methylethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6101963.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-3-piperidinol](/img/structure/B6101970.png)
![N-(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101979.png)
![2-[2-(3,5-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6101994.png)
![3-benzyl-5-methyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6102001.png)
![N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide](/img/structure/B6102031.png)
